1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine through diazotization followed by azidation. The alkyne precursor can be prepared through various methods, such as the Sonogashira coupling reaction.
Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is typically carried out at room temperature or slightly elevated temperatures.
Post-Cycloaddition Modifications: The resulting triazole compound can be further functionalized to introduce the methoxyphenyl and pyridinyl groups. This can be achieved through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents on the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or nitro groups.
Scientific Research Applications
1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can interact with various biological targets, making it a candidate for drug development.
Medicine: Research has explored its potential as a therapeutic agent. Its ability to inhibit specific enzymes or receptors can be harnessed for treating diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may exert its effects by:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This can disrupt metabolic pathways and lead to therapeutic effects.
Receptor Binding: The compound can interact with cell surface or intracellular receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which can be useful in anticancer therapies.
Comparison with Similar Compounds
1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the pyridinyl group, which may affect its reactivity and biological activity.
1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methoxyphenyl group, which may influence its chemical properties and applications.
1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid:
The uniqueness of this compound lies in the combination of the methoxyphenyl and pyridinyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-22-12-5-3-2-4-11(12)19-14(10-6-8-16-9-7-10)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMMMKQBKDLJTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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